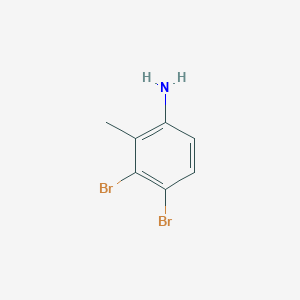

3,4-Dibromo-2-methylaniline

Description

3,4-Dibromo-2-methylaniline (CAS RN: 858843-50-2) is a brominated aromatic amine with the molecular formula C₇H₇Br₂N and a molecular weight of 265.95 g/mol. It features a methyl group at the 2-position and bromine atoms at the 3- and 4-positions on the aniline ring. This compound is commercially available at 97% purity in 250 mg quantities, as noted in supplier catalogs .

Properties

IUPAC Name |

3,4-dibromo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGLUVUFHSYEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromo-2-methylaniline can be synthesized through a multi-step process starting from 2-methylaniline. The typical synthetic route involves:

Bromination: 2-methylaniline is first brominated to introduce bromine atoms at the 3rd and 4th positions. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 3,4-dibromo-2-methylaniline.

Industrial Production Methods: Industrial production of 3,4-dibromo-2-methylaniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms.

Scientific Research Applications

3,4-Dibromo-2-methylaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.

Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Analytical Chemistry: The compound is employed as a reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-methylaniline involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,4-Dibromo-2-methylaniline with three mono-bromo methylaniline isomers and dimethylaniline:

Key Observations:

- Molecular Weight: The dibromo compound’s molecular weight (265.95 g/mol) is significantly higher than mono-bromo analogs (186.04 g/mol) due to the additional bromine atom.

- Substituent Positions : Bromine placement (e.g., 3,4- vs. 3,5-) and methyl group orientation influence steric effects and electronic properties. For example, 3-Bromo-4-methylaniline has a defined melting point (27–30°C ), while data for the dibromo compound is lacking .

- Purity: Mono-bromo derivatives are available at >93–97% purity, comparable to the dibromo analog .

Commercial Availability and Pricing

- Mono-bromo Analogs: Prices range from JPY 4,800–14,000 for 5–25g batches . The dibromo compound’s higher bromine content likely increases synthesis costs, though direct price comparisons are unavailable.

Biological Activity

3,4-Dibromo-2-methylaniline (DBMA) is a brominated derivative of aniline, which has garnered attention in various fields due to its potential biological activities. Its molecular formula is , and it exhibits a range of chemical properties that make it suitable for applications in pharmaceuticals, agrochemicals, and dye production. This article reviews the biological activity of DBMA, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 264.95 g/mol

- CAS Number : 858843-50-2

- Synthesis : DBMA can be synthesized through bromination reactions involving 3-bromo-2-methylaniline with tetra-N-butylammonium tribromide in dichloromethane under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DBMA. It has been evaluated for its effectiveness against various microbial strains:

| Microbial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate to High |

Research indicates that DBMA exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, a study demonstrated that DBMA showed potent activity against Staphylococcus aureus, outperforming several standard antibiotics .

The mechanism by which DBMA exerts its biological effects appears to involve several pathways:

- Electrophilic Interactions : The bromine atoms in DBMA enhance its electrophilic nature, allowing it to interact with nucleophilic sites in microbial proteins and nucleic acids.

- Inhibition of Enzymatic Activity : DBMA may inhibit key enzymes involved in bacterial cell wall synthesis and metabolism, leading to cell death.

- Membrane Disruption : The compound can integrate into microbial membranes, disrupting their integrity and function.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, DBMA was tested against multiple strains of bacteria. The results indicated that at a concentration of 100 µg/mL, DBMA significantly reduced the viability of E. coli and S. aureus by over 90% within 24 hours. This study underscores the potential of DBMA as a candidate for developing new antibacterial agents.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of DBMA against Candida albicans. The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating substantial antifungal activity. The researchers noted that DBMA's mechanism likely involves disruption of fungal cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.